molecular formula C21H28N2O2 B1391265 N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide CAS No. 1020055-00-8

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Cat. No. B1391265
M. Wt: 340.5 g/mol
InChI Key: PBYZPQVAQPNFDE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, also known as SB-220453, is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGlu5). This compound has been studied extensively for its potential to treat a variety of neurological diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. SB-220453 has also been studied for its use in laboratory experiments as a tool to better understand the physiology of the mGlu5 receptor.

Scientific Research Applications

Gastric Acid Antisecretory Activity

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide and related compounds have been investigated for their potential as gastric acid antisecretory agents. A study by Ueda et al. (1991) found that certain butanamides, including this compound, showed significant activity against histamine-induced gastric acid secretion in rats. This suggests their potential use in treating conditions like ulcers and acid reflux (Ueda et al., 1991).

Cancer Treatment

In the field of cancer research, butanamide derivatives, including those with sec-butyl groups, have been studied for their efficacy in inhibiting estrogen biosynthesis, which is a crucial factor in hormone-dependent cancers. Hartmann and Batzl (1986) synthesized and evaluated compounds that showed significant activity in inhibiting aromatase, a key enzyme in estrogen biosynthesis, potentially offering a new approach to breast cancer treatment (Hartmann & Batzl, 1986).

Organophosphorus Pesticides

The compound's structural similarity to certain organophosphorus pesticides has been leveraged in studies for metabolic and environmental analysis. Yoshitake et al. (1977) labeled an organophosphorus herbicide, closely related to N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, with carbon-14 to study its metabolic pathways (Yoshitake et al., 1977).

Pharmacology Studies

The pharmacological effects of compounds structurally similar to N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide have been explored in various tests. Marsh et al. (1948) investigated the effects of nitrogen alkyl homologs of arterenol, which shares functional group similarities with the compound , highlighting its potential in medicinal applications (Marsh, Pelletier, & Rosenbaum, 1948).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-13-16(22)12-11-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYZPQVAQPNFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

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